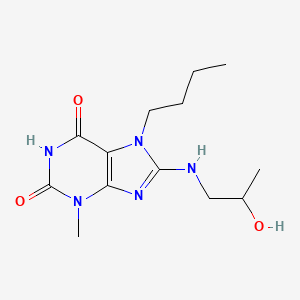
1-Benzylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperazine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 . It is a synthetic substance that does not occur naturally . It is often used in research and development .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a benzyl group attached to one nitrogen atom and a dione group attached to the other . The molecular weight is 176.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The cyclization of 1,2-diamine derivatives with sulfonium salts is one of the key reactions in the synthesis of piperazine derivatives .Scientific Research Applications
Synthesis and Spectroscopic Properties
1-Benzylpiperazine-2,5-dione derivatives, such as 1-hydroxypiperazine-2,5-diones, have been synthesized using Boc-L-amino acids and N-benzyloxyglycine methyl ester. These compounds exhibit spectral properties similar to corresponding piperazinediones, with notable differences in infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).
Chiral Solvating Agents
(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, including 1-benzyl variants, have been explored as chiral solvating agents for NMR spectroscopy. These compounds demonstrate strong chiral solvating properties for racemic α-amino acid derivatives, aiding in determining enantiomer compositions (Malavašič et al., 2008).
Organic Substrate Versatility
3-Ylidenepiperazine-2,5-diones, related to this compound, serve as versatile organic substrates. These cyclic dipeptides are prone to various addition reactions and can be transformed into natural products and α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Conformational Studies
Studies on N4-methylated (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones, related to this compound, have shown that N4-methylation changes their conformation from folded to extended. This provides insights into the structural flexibility and potential applications in molecular design (Nakao et al., 2016).
Reactivity with Amines
The reactivity of this compound derivatives with amines demonstrates diverse pathways, offering a mechanism for synthesizing various organic compounds (Bhavaraju et al., 2007).
Synthetic Versatility
Alkoxycarbonylpiperazine-2,5-diones, related to this compound, are versatile precursors for α-functionalization, enabling the synthesis of various derivatives (Chai, Elix, & Huleatt, 2005).
Molecular Docking Studies
Molecular docking studies of certain derivatives of this compound indicate potential for treating cardiovascular and cerebrovascular diseases, showcasing the compound's relevance in medicinal chemistry (Ranjith et al., 2022).
Antiviral Activity
Some derivatives of this compound, isolated from marine-derived actinomycete Streptomyces, have shown antiviral activity against influenza A (H1N1) virus, underscoring their potential in antiviral research (Wang et al., 2013).
Safety and Hazards
Future Directions
The piperazine-2,5-dione framework, which includes 1-Benzylpiperazine-2,5-dione, is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . Furthermore, the introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups could lead to a remarkable deepening in the colour of the resulting compounds, suggesting potential applications in the development of novel dyestuffs .
Mechanism of Action
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
Biochemical Analysis
Biochemical Properties
1-Benzylpiperazine-2,5-dione has been shown to interact with various enzymes and proteins. For instance, benzylamine side chains such as benzylpiperazine have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This suggests that this compound may also interact with AChE or similar enzymes, potentially influencing biochemical reactions in the body .
Cellular Effects
Benzylpiperazine, a related compound, is known to interact with numerous different receptors, producing effects that resemble those of amphetamine-type drugs . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-established. Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms .
properties
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
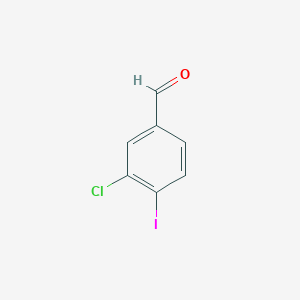
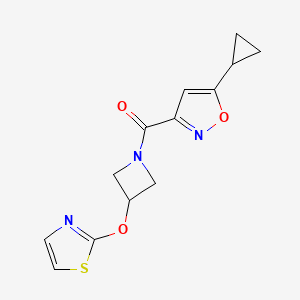
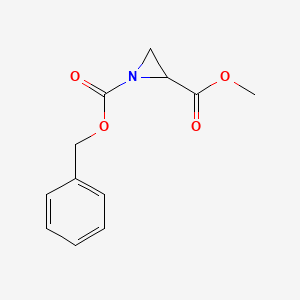
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
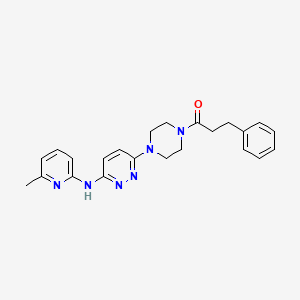
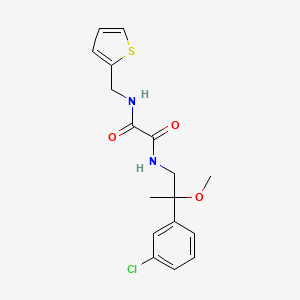

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
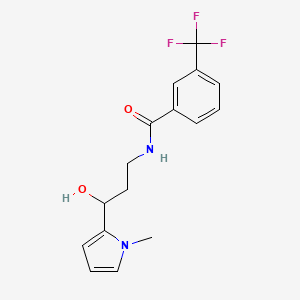
![4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364615.png)
